molecular formula C15H22Cl2N6OS B3351746 2-Piperazino-4-(1'-oxido-thiomorpholino)pyrido(3,2-d)pyrimidine dihydrochloride CAS No. 39547-34-7

2-Piperazino-4-(1'-oxido-thiomorpholino)pyrido(3,2-d)pyrimidine dihydrochloride

Cat. No. B3351746
CAS RN: 39547-34-7
M. Wt: 405.3 g/mol
InChI Key: ZWGYZRPJHUTUMJ-UHFFFAOYSA-N
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Description

“2-Piperazino-4-(1’-oxido-thiomorpholino)pyrido(3,2-d)pyrimidine dihydrochloride” is a compound that falls under the category of 2,4-Diamino substituted pyridol(3,2-d)pyrimidines . These compounds are known for their antithrombotic properties and are used in pharmaceutical compositions to inhibit thrombocyte aggregation and adhesiveness .


Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. For instance, one of the reactions involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The compound contains morpholino, thiomorpholino, 1-oxido-thiomorpholino, 1,1-dioxidothiomorpholino or piperidino groups, which may optionally have a lower alkyl substituent attached thereto .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. One such reaction involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives .

Future Directions

The compound and its related structures have shown therapeutic interest and have been the subject of various studies . They have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Future research may focus on exploring these properties further and developing new therapies based on these compounds.

properties

IUPAC Name

4-(2-piperazin-1-ylpyrido[3,2-d]pyrimidin-4-yl)-1,4-thiazinane 1-oxide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS.2ClH/c22-23-10-8-20(9-11-23)14-13-12(2-1-3-17-13)18-15(19-14)21-6-4-16-5-7-21;;/h1-3,16H,4-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGYZRPJHUTUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C(=N2)N4CCS(=O)CC4)N=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192665
Record name Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S-oxide, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazino-4-(1'-oxido-thiomorpholino)pyrido(3,2-d)pyrimidine dihydrochloride

CAS RN

39547-34-7
Record name Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S-oxide, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039547347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, S-oxide, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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